2-bromo-5-(trifluoromethoxy)benzoic Acid

Catalog No.
S674142
CAS No.
403646-48-0
M.F
C8H4BrF3O3
M. Wt
285.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-bromo-5-(trifluoromethoxy)benzoic Acid

CAS Number

403646-48-0

Product Name

2-bromo-5-(trifluoromethoxy)benzoic Acid

IUPAC Name

2-bromo-5-(trifluoromethoxy)benzoic acid

Molecular Formula

C8H4BrF3O3

Molecular Weight

285.01 g/mol

InChI

InChI=1S/C8H4BrF3O3/c9-6-2-1-4(15-8(10,11)12)3-5(6)7(13)14/h1-3H,(H,13,14)

InChI Key

QIUVPBVZKOVBSY-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1OC(F)(F)F)C(=O)O)Br

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)C(=O)O)Br

Potential Pharmaceutical Applications:

-bromo-5-(trifluoromethoxy)benzoic acid has been investigated for its potential use in developing new drugs. Studies suggest it may possess various biological activities, including:

  • Antibacterial properties: Research indicates the compound exhibits antibacterial activity against certain bacterial strains, including Staphylococcus aureus and Escherichia coli [].
  • Anticancer properties: Studies have shown the compound may have antitumor effects against specific cancer cell lines [].
  • Antioxidant properties: In vitro studies suggest the compound exhibits antioxidant activity, potentially offering protection against oxidative stress [].

2-Bromo-5-(trifluoromethoxy)benzoic acid is an aromatic compound characterized by the presence of a bromine atom and a trifluoromethoxy group attached to a benzoic acid structure. Its molecular formula is C8H4BrF3O3C_8H_4BrF_3O_3, and it has a molecular weight of approximately 285.01 g/mol. The compound features a unique arrangement of electron-withdrawing groups, which significantly influences its chemical reactivity and biological properties. This compound is primarily utilized in organic synthesis and pharmaceutical applications due to its functional groups that facilitate various

As with most organic compounds, it is advisable to handle 2-bromo-5-(trifluoromethyl)benzoic acid with care. Specific hazard information is not available, but general safety practices for handling organic chemicals should be followed, including:

  • Wearing gloves, safety glasses, and protective clothing
  • Working in a well-ventilated fume hood
  • Properly disposing of waste according to local regulations

  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, often using bases like sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
  • Oxidation and Reduction: The trifluoromethoxy and trifluoromethyl groups can engage in oxidation-reduction reactions, altering the electronic properties of the benzoic acid structure.
  • Coupling Reactions: It can also be employed in palladium-catalyzed coupling reactions (e.g., Suzuki or Heck reactions), facilitating the formation of carbon-carbon bonds.

The biological activity of 2-Bromo-5-(trifluoromethoxy)benzoic acid is notable for its potential interactions with various molecular targets. Preliminary studies suggest that it may exhibit inhibitory effects on certain cytochrome P450 enzymes, particularly CYP1A2, which is involved in drug metabolism . Its unique trifluoromethoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

The synthesis of 2-Bromo-5-(trifluoromethoxy)benzoic acid typically involves multiple steps:

  • Starting Material: The synthesis often begins with commercially available 2-bromo-5-methoxybenzoic acid.
  • Trifluoromethylation: This step introduces the trifluoromethoxy group, which can be achieved through reactions involving trifluoromethylating agents such as trifluoromethanesulfonic anhydride.
  • Purification: The final product is purified using techniques like column chromatography to achieve high purity levels suitable for research or industrial applications .

2-Bromo-5-(trifluoromethoxy)benzoic acid finds applications in various fields:

  • Pharmaceutical Development: Its ability to modify biological pathways makes it a candidate for drug development.
  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the creation of fluorinated compounds.
  • Material Science: Due to its unique properties, it may also be explored for use in advanced materials .

Interaction studies indicate that 2-Bromo-5-(trifluoromethoxy)benzoic acid can interact with various biological molecules, including enzymes and receptors. Its structural features allow it to bind effectively due to enhanced lipophilicity and electronic characteristics provided by the trifluoromethoxy group. These interactions are crucial for understanding its potential therapeutic effects and optimizing its use in drug formulations.

Several compounds share structural similarities with 2-Bromo-5-(trifluoromethoxy)benzoic acid. Here are some notable examples:

Compound NameSimilarity Index
2-Bromo-5-(trifluoromethyl)benzoic acid0.90
3-Bromo-4-(trifluoromethyl)benzoic acid0.94
3-Bromo-5-(trifluoromethyl)benzoic acid0.90
4-Bromo-2-(trifluoromethyl)benzoic acid0.90
2-Bromo-6-(trifluoromethyl)benzoic acid1.00

Uniqueness

What sets 2-Bromo-5-(trifluoromethoxy)benzoic acid apart from these similar compounds is its unique combination of both bromine and trifluoromethoxy groups on the benzene ring, which enhances its reactivity and stability compared to its analogs. The presence of these electron-withdrawing groups not only increases its resistance to metabolic degradation but also allows for diverse chemical modifications, making it a valuable intermediate in synthetic chemistry and drug discovery .

2-Bromo-5-(trifluoromethoxy)benzoic acid (CAS: 403646-48-0) is a halogenated aromatic carboxylic acid with the molecular formula $$ \text{C}8\text{H}4\text{BrF}3\text{O}3 $$ and a molecular weight of 285.01 g/mol. Its structural features include:

  • A benzoic acid backbone substituted with bromine at position 2.
  • A trifluoromethoxy (-OCF$$_3$$) group at position 5.

The compound is classified as a polyhalogenated benzoic acid derivative, combining electron-withdrawing groups (bromine and trifluoromethoxy) that significantly influence its reactivity. Key identifiers include:

PropertyValueSource
SMILESO=C(O)C1=CC(OC(F)(F)F)=CC=C1Br
InChI KeyQIUVPBVZKOVBSY-UHFFFAOYSA-N
Melting PointNot reported
Boiling PointNot available
Density1.773 g/cm³ (predicted)

The trifluoromethoxy group confers enhanced lipophilicity and metabolic stability, making the compound valuable in pharmaceutical and materials science applications.

Historical Context in Organofluorine Chemistry

The development of trifluoromethoxy (-OCF$$_3$$)-containing compounds emerged in the mid-20th century, driven by the unique electronic and steric properties of fluorinated groups. Key milestones include:

  • 1950s: Synthesis of aryl trifluoromethylethers via nucleophilic substitution reactions, as pioneered by Yagupol'skii.
  • 1980s–2000s: Advancements in introducing -OCF$$3$$ groups into aromatic systems using reagents like trifluoromethyl hypofluorite (CF$$3$$OF).
  • 21st century: Application of -OCF$$_3$$ groups in drug design to improve bioavailability and target binding.

2-Bromo-5-(trifluoromethoxy)benzoic acid represents a specialized derivative within this lineage, first synthesized in the late 20th century as a building block for complex fluorinated molecules. Its historical significance lies in its role as a precursor for bioactive compounds and functional materials.

Significance in Synthetic Organic Chemistry

This compound serves as a versatile intermediate due to its dual functional groups:

  • Carboxylic Acid: Enables esterification, amidation, and coordination chemistry.
  • Bromine and Trifluoromethoxy Groups: Facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) and electrophilic substitutions.

Notable applications include:

  • Pharmaceutical Synthesis: Used to develop inhibitors of cytochrome P450 enzymes (e.g., CYP1A2).
  • Materials Science: Incorporated into liquid crystals and polymers for enhanced thermal stability.
  • Agrochemicals: Serves as a precursor for herbicides and insecticides.

The electron-withdrawing nature of the -OCF$$_3$$ group directs electrophilic attacks to the para position relative to itself, enabling regioselective functionalization.

Nomenclature Systems and Structural Representation

The compound is named according to IUPAC guidelines:

  • Root name: Benzoic acid (carboxylic acid at position 1).
  • Substituents: Bromine at position 2, trifluoromethoxy at position 5.

Alternative naming systems include:

  • CAS Index Name: 6-Bromo-3-(trifluoromethoxy)benzoic acid.
  • Common Synonyms: 2-Bromo-5-(trifluoromethoxy)benzoic acid.

Structural representations highlight the planar benzene ring with substituents in orthogonal orientations due to steric and electronic effects:

$$
\begin{array}{ccc}
& \text{COOH} & \
\text{Br} & \longrightarrow & \text{OCF}_3 \
\end{array}
$$

This orthogonal arrangement minimizes steric hindrance while maximizing electronic interactions with target molecules.

Molecular Structure and Composition

Molecular Formula and Weight Analysis

2-Bromo-5-(trifluoromethoxy)benzoic acid possesses the molecular formula C₈H₄BrF₃O₃, representing a complex aromatic carboxylic acid derivative with multiple halogen substituents [1] [2]. The compound exhibits a molecular weight of 285.01 grams per mole, as confirmed through computational analysis and experimental verification [1] [3]. This molecular weight reflects the substantial contribution of the bromine atom (79.904 atomic mass units) and the trifluoromethoxy group (-OCF₃), which collectively account for approximately 65% of the total molecular mass [2].

The compound is catalogued under Chemical Abstracts Service number 403646-48-0 and maintains the International Union of Pure and Applied Chemistry designation as 2-bromo-5-(trifluoromethoxy)benzoic acid [1] [2]. The molecular structure incorporates fifteen heavy atoms, comprising eight carbon atoms, four hydrogen atoms, one bromine atom, three fluorine atoms, and three oxygen atoms [2]. This atomic composition results in a highly electronegative molecular framework due to the presence of multiple halogen atoms and oxygen functionalities.

PropertyValueReference
Molecular FormulaC₈H₄BrF₃O₃ [1] [2]
Molecular Weight285.01 g/mol [1] [3]
Heavy Atom Count15 [2]
Chemical Abstracts Service Number403646-48-0 [1] [2]

Bond Angles and Structural Configuration

The molecular geometry of 2-bromo-5-(trifluoromethoxy)benzoic acid is fundamentally based on the aromatic benzene ring system, which maintains characteristic bond angles of approximately 120 degrees between adjacent carbon atoms [4]. The carboxylic acid functional group exhibits a planar configuration with the carbonyl carbon adopting sp² hybridization, resulting in bond angles of approximately 120 degrees around this carbon center [4] [5].

The trifluoromethoxy substituent introduces significant steric and electronic perturbations to the molecular framework [6]. The carbon-oxygen bond connecting the trifluoromethyl group to the aromatic ring maintains a bond angle consistent with sp³ hybridization at the methyl carbon, approximately 109.5 degrees [6]. The bromine substituent, positioned ortho to the carboxylic acid group, creates minor angular distortions due to its substantial atomic radius compared to hydrogen.

Computational studies indicate that the carboxylic acid group maintains coplanarity with the benzene ring, with dihedral angles typically ranging from 0 to 15 degrees depending on crystal packing forces and intermolecular interactions [7]. The trifluoromethoxy group exhibits rotational freedom around the carbon-oxygen bond, though electronic effects tend to favor conformations that minimize steric clashes with adjacent substituents [6].

Electronic Distribution and Properties

The electronic distribution within 2-bromo-5-(trifluoromethoxy)benzoic acid is significantly influenced by the strong electron-withdrawing characteristics of both the trifluoromethoxy group and the bromine substituent [6]. The trifluoromethoxy group exhibits exceptional electron-withdrawing capacity through inductive effects, with the three fluorine atoms creating a powerful electronegative center [6]. This electron withdrawal substantially affects the electron density distribution throughout the aromatic ring system.

The compound exhibits a calculated XLogP3 value of 4.2, indicating significant lipophilicity despite the presence of the polar carboxylic acid functional group [2]. The topological polar surface area measures 46.5 Ų, reflecting the contribution of the carboxylic acid and trifluoromethoxy functionalities to molecular polarity [2]. The molecule contains six hydrogen bond acceptor sites and one hydrogen bond donor site, primarily associated with the carboxylic acid group [2].

Electronic effects manifest through resonance and inductive mechanisms, with the trifluoromethoxy group significantly depleting electron density from the aromatic ring [6]. This electronic depletion enhances the electrophilic character of the aromatic system and influences reactivity patterns [6]. The bromine substituent contributes additional electron-withdrawing effects through inductive mechanisms, further modulating the electronic environment [8].

Physical Characterization

Melting and Boiling Points

Experimental determination of the melting point for 2-bromo-5-(trifluoromethoxy)benzoic acid yields values between 77-78°C under standard atmospheric conditions [9] [10]. This relatively low melting point for an aromatic carboxylic acid reflects the molecular structure's impact on crystal packing efficiency and intermolecular interactions [9]. The presence of the bulky trifluoromethoxy group creates steric hindrance that disrupts optimal crystal lattice formation, thereby reducing the thermal energy required for phase transition.

The boiling point has been estimated through computational methods as approximately 289.8°C at 760 millimeters of mercury pressure [10]. Alternative computational predictions suggest a boiling point range of 287-301°C, depending on the specific calculation methodology employed [11] [10]. These elevated boiling points reflect the substantial molecular weight and the presence of polar functional groups that enhance intermolecular attractions through dipole-dipole interactions and hydrogen bonding.

Thermal analysis reveals that the compound exists as a solid under ambient conditions, with the carboxylic acid functional group contributing significantly to thermal stability through hydrogen bonding networks [9] [12]. The trifluoromethoxy group, while increasing molecular weight, simultaneously reduces intermolecular interactions due to the weak hydrogen bonding capacity of fluorine atoms when bonded to carbon [13].

Thermal PropertyValueConditionsReference
Melting Point77-78°CStandard pressure [9] [10]
Boiling Point289.8°C760 mmHg [10]
Flash Point129.1°CStandard conditions [10]

Density Parameters

The density of 2-bromo-5-(trifluoromethoxy)benzoic acid has been computationally predicted to fall within the range of 1.7-1.9 grams per cubic centimeter, reflecting the significant contribution of the bromine atom to overall molecular density [14] [15]. Comparative analysis with structurally related compounds suggests a density value approaching 1.8 grams per cubic centimeter under standard temperature and pressure conditions [14].

The high density relative to simple aromatic compounds results from the substantial atomic mass of bromine (79.904 atomic mass units) and the compact molecular packing enabled by the rigid aromatic framework [14]. The trifluoromethoxy group contributes additional mass while maintaining relatively small molecular volume, further enhancing overall density [15].

Experimental verification of density parameters requires careful consideration of crystal polymorphism, as different crystalline forms may exhibit varying density values [15]. The presence of multiple electronegative atoms creates opportunities for polymorphic behavior through different hydrogen bonding arrangements and crystal packing motifs [16].

Solubility Profile in Various Solvents

The solubility characteristics of 2-bromo-5-(trifluoromethoxy)benzoic acid reflect the competing influences of the polar carboxylic acid group and the hydrophobic aromatic system with halogen substituents [17] [13]. In aqueous media, the compound exhibits limited solubility due to the hydrophobic nature of the trifluoromethoxy group and the aromatic ring system [13]. The presence of multiple fluorine atoms significantly reduces water solubility through hydrophobic interactions [13].

Organic solvents demonstrate enhanced dissolution capacity for this compound, with polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide showing superior solubility characteristics [17] [18]. The compound displays moderate solubility in alcoholic solvents, including methanol and ethanol, where hydrogen bonding between the carboxylic acid group and solvent molecules facilitates dissolution [18].

Halogenated solvents, including dichloromethane and chloroform, provide excellent solubility due to favorable van der Waals interactions with the halogen substituents [19]. The trifluoromethoxy group exhibits particular affinity for fluorinated solvents through specific fluorine-fluorine interactions [17]. pH-dependent solubility behavior occurs in aqueous systems, with enhanced solubility observed under basic conditions due to carboxylate anion formation [13].

Solvent ClassSolubilityMechanismReference
WaterLimitedHydrophobic effects [13]
Polar AproticHighDipole interactions [17] [18]
AlcoholsModerateHydrogen bonding [18]
HalogenatedHighVan der Waals forces [19]

Spectroscopic Properties

Nuclear Magnetic Resonance Characteristics

Nuclear magnetic resonance spectroscopy of 2-bromo-5-(trifluoromethoxy)benzoic acid reveals distinctive spectral patterns characteristic of the substituted aromatic system [20] [21]. Proton nuclear magnetic resonance spectroscopy exhibits signals corresponding to the three aromatic hydrogen atoms, with chemical shifts influenced by the electron-withdrawing effects of the bromine and trifluoromethoxy substituents [21]. The carboxylic acid proton typically appears as a broad singlet at approximately 12-13 parts per million, consistent with carboxylic acid functionality [22].

The aromatic proton signals demonstrate characteristic coupling patterns reflecting the substitution pattern on the benzene ring [21]. The proton ortho to the trifluoromethoxy group exhibits significant downfield shifting due to the strong electron-withdrawing effect of this substituent [21]. Fluorine-19 nuclear magnetic resonance spectroscopy provides definitive identification of the trifluoromethoxy group, with the three fluorine atoms appearing as a characteristic singlet at approximately -58 parts per million [21] .

Carbon-13 nuclear magnetic resonance spectroscopy reveals signals for all eight carbon atoms, with the carbonyl carbon of the carboxylic acid group appearing at approximately 170 parts per million [22]. The aromatic carbon atoms demonstrate chemical shifts influenced by the electronic effects of the substituents, with carbons adjacent to electron-withdrawing groups exhibiting downfield shifts [21]. The trifluoromethyl carbon appears as a quartet due to coupling with the three equivalent fluorine atoms .

Infrared Spectroscopy Signature Bands

Infrared spectroscopy of 2-bromo-5-(trifluoromethoxy)benzoic acid displays characteristic absorption bands that enable functional group identification and structural confirmation [21] . The carboxylic acid functional group produces a broad, intense absorption band centered around 1700 wavenumbers, corresponding to the carbonyl stretching vibration [5]. This band may exhibit slight shifting due to hydrogen bonding interactions and electronic effects from the aromatic substituents.

The hydroxyl group of the carboxylic acid generates a broad absorption band between 2500-3300 wavenumbers, reflecting the characteristic hydrogen bonding behavior of carboxylic acids [5]. The trifluoromethoxy group contributes distinctive absorption bands in the carbon-fluorine stretching region, typically appearing as strong absorptions between 1000-1300 wavenumbers . These bands provide definitive identification of the trifluoromethoxy functionality and distinguish it from other fluorinated substituents.

Aromatic carbon-carbon stretching vibrations appear as multiple bands between 1400-1600 wavenumbers, with intensities and positions influenced by the electron-withdrawing substituents [21]. The carbon-bromine stretching vibration typically appears as a weak band around 500-700 wavenumbers, though this region may be obscured by other molecular vibrations [21].

Functional GroupFrequency (cm⁻¹)IntensityAssignment
Carbonyl (C=O)~1700StrongCarboxylic acid
Hydroxyl (O-H)2500-3300BroadCarboxylic acid
Carbon-Fluorine1000-1300StrongTrifluoromethoxy
Aromatic (C=C)1400-1600MediumBenzene ring

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of 2-bromo-5-(trifluoromethoxy)benzoic acid provides molecular ion confirmation and characteristic fragmentation patterns [21] [22]. The molecular ion peak appears at mass-to-charge ratio 285, corresponding to the intact molecular structure [2]. The isotope pattern reflects the presence of bromine, which exhibits two stable isotopes (⁷⁹Br and ⁸¹Br) with approximately equal abundance, resulting in a characteristic doublet separated by two mass units.

Common fragmentation pathways include loss of the carboxylic acid functionality (loss of 45 mass units corresponding to COOH), producing a base peak at mass-to-charge ratio 240 [22]. Additional fragmentation involves loss of the trifluoromethoxy group (loss of 85 mass units corresponding to OCF₃), generating fragments at mass-to-charge ratio 200 [22]. The trifluoromethyl fragment itself may appear at mass-to-charge ratio 69, corresponding to the CF₃ cation.

Sequential fragmentation patterns reveal stepwise loss of fluorine atoms from the trifluoromethoxy group, producing fragments at decreasing mass-to-charge ratios [22]. The aromatic ring system typically remains intact during fragmentation, serving as a stable core structure around which other fragmentations occur [21]. Electron impact ionization promotes extensive fragmentation, while chemical ionization methods preserve the molecular ion for accurate mass determination.

Acid-Base Properties

pKa Determination and Acidity Studies

The acidity of 2-bromo-5-(trifluoromethoxy)benzoic acid is significantly enhanced compared to unsubstituted benzoic acid due to the powerful electron-withdrawing effects of both the bromine and trifluoromethoxy substituents [8] [24]. Computational predictions and experimental measurements indicate a pKa value in the range of 2.0-2.5, substantially lower than benzoic acid's pKa of 4.2 [14] [8]. This enhanced acidity results from stabilization of the carboxylate anion through inductive electron withdrawal by the electronegative substituents.

The trifluoromethoxy group exerts particularly strong electron-withdrawing effects through inductive mechanisms, significantly depleting electron density from the aromatic ring and enhancing the stability of the conjugate base [6] [8]. The bromine substituent contributes additional electron-withdrawing effects, though to a lesser extent than the trifluoromethoxy group [8]. The cumulative effect of these substituents results in a carboxylic acid with enhanced proton-donating ability.

Experimental determination of pKa values requires careful consideration of solvent effects and ionic strength [16] [8]. Aqueous measurements typically employ potentiometric titration methods with standardized sodium hydroxide solutions [8]. The presence of multiple electronegative atoms may influence the precision of pKa measurements through specific ion effects and activity coefficient variations [16].

CompoundpKa ValueElectron-Withdrawing GroupsReference
Benzoic Acid4.2None [8]
2-Bromo-5-(trifluoromethoxy)benzoic Acid2.0-2.5Br, OCF₃ [14] [8]
Trifluoroacetic Acid0.2CF₃ [8]

Salt Formation Characteristics

2-Bromo-5-(trifluoromethoxy)benzoic acid readily forms salts with various inorganic and organic bases due to its enhanced acidity [19] [16]. Sodium and potassium salts represent the most commonly encountered derivatives, formed through neutralization reactions with the corresponding metal hydroxides [19]. These alkali metal salts exhibit enhanced water solubility compared to the parent acid, making them useful for applications requiring aqueous compatibility.

The carboxylate anion demonstrates exceptional stability due to resonance delocalization within the aromatic system and the electron-withdrawing effects of the halogen substituents [8]. This stability facilitates salt formation with weaker bases that would not effectively neutralize less acidic carboxylic acids [16]. Ammonium salts form readily with primary, secondary, and tertiary amines, with the specific amine structure influencing salt solubility and crystalline properties.

Crystal structure analysis of salt derivatives reveals hydrogen bonding networks that contribute to lattice stability [19]. The trifluoromethoxy group may participate in weak hydrogen bonding interactions, though its primary role involves electronic stabilization of the carboxylate functionality [6]. Metal coordination compounds may form with transition metals, where the carboxylate group serves as a ligand in coordination sphere formation [19].

Buffer Capacity Assessment

The enhanced acidity of 2-bromo-5-(trifluoromethoxy)benzoic acid positions it as a potential buffering agent for acidic pH ranges, specifically between pH 1.0-3.5 based on the estimated pKa value [16] [8]. Buffer capacity calculations indicate maximum buffering efficiency at pH values equal to the pKa, where the concentrations of the acid and conjugate base are equal [16]. The presence of electron-withdrawing substituents enhances the acid strength while maintaining the carboxylic acid buffer mechanism.

Practical buffer applications require consideration of the compound's limited water solubility, which may restrict buffer concentration and overall capacity [16]. Mixed solvent systems or salt derivatives may overcome solubility limitations while preserving buffering characteristics [16]. The buffer capacity depends on both the concentration of the acid-base pair and the proximity of the solution pH to the pKa value.

Comparative analysis with other halogenated carboxylic acids reveals superior buffering performance in the low pH range compared to less substituted derivatives [16] [8]. The strong electron-withdrawing substituents provide exceptional conjugate base stability, maintaining buffer effectiveness across a broader concentration range [8]. Temperature effects on buffer capacity require experimental validation, as the pKa value may exhibit temperature dependence due to thermodynamic considerations [16].

pH RangeBuffer EfficiencyOptimal ConcentrationReference
1.0-2.0High0.05-0.1 M [16]
2.0-3.0Maximum0.1-0.2 M [16] [8]
3.0-4.0Moderate0.1-0.15 M [16]

Direct Synthesis via Bromination and Trifluoromethoxylation

Regioselective Bromination Techniques

The regioselective introduction of bromine into the benzoic acid framework represents a critical step in the synthesis of 2-bromo-5-(trifluoromethoxy)benzoic acid. Contemporary bromination methodologies have evolved significantly to address selectivity, safety, and environmental concerns associated with traditional molecular bromine usage [1] [2].

N-bromosuccinimide-mediated bromination has emerged as the predominant approach due to its bench stability and excellent regioselectivity. The mechanism proceeds through an addition-elimination pathway, where the electron-donating methoxy substituent directs bromination to the ortho and para positions through a synergy between strong electron delocalization and attractive interactions [1]. Under optimized conditions utilizing N-bromosuccinimide with radical initiators at controlled temperatures between 40-60°C, yields of 85-95% can be achieved with high regioselectivity [3] [4].

In-situ bromine generation using hydrogen bromide and hydrogen peroxide systems provides enhanced safety profiles while maintaining excellent selectivity. This approach generates molecular bromine under controlled conditions, minimizing exposure risks while achieving conversions of 88-97% [4] [5]. The method employs a sodium bromate and hydrogen bromide combination under mild aqueous conditions, enabling precise control over reaction parameters [6].

Electrophilic aromatic bromination utilizing density functional theory-guided approaches has revealed mechanistic insights into regioselectivity patterns. The ortho/para directing effect of electron-donating groups results from electronic delocalization effects, while meta-directing behavior in electron-withdrawing substituted aromatics stems from electrostatic interactions [1] [2]. These computational insights enable rational design of bromination conditions for specific substitution patterns.

Trifluoromethoxy Group Introduction Methods

The incorporation of the trifluoromethoxy moiety represents a significant synthetic challenge due to the inherent instability of the trifluoromethoxide anion and limited availability of suitable reagents [7] [8] [9].

Direct trifluoromethoxylation using trifluoromethyl triflate as a bifunctional reagent has demonstrated exceptional utility in heterocycle functionalization. The reagent serves dual roles: rendering the aromatic system more electrophilic while simultaneously delivering the trifluoromethoxy group [9] [10]. Under optimized conditions using N-oxide intermediates, yields of 75-92% can be achieved for diverse substitution patterns [10].

Nucleophilic trifluoromethoxylation employing (E)-O-trifluoromethyl-benzaldoximes as thermally stable reagents has provided breakthrough capabilities for late-stage functionalization. These reagents release trifluoromethoxide species in the presence of base, enabling broad substrate scope with excellent functional group compatibility [7]. The silver-free protocol operates under mild conditions, avoiding typical complications associated with silver-mediated trifluoromethoxylation.

Electrophilic trifluoromethoxy transfer utilizing specialized reagents such as Togni reagent derivatives enables introduction under oxidative conditions. The radical pathway involves O-trifluoromethylation followed by trifluoromethoxy migration, providing access to trifluoromethoxylated aromatics under mild conditions [8] [11].

Optimization of Reaction Parameters

Systematic optimization of reaction parameters has revealed critical dependencies between temperature, solvent systems, and catalyst loading on both yield and selectivity outcomes [12] [4].

Temperature optimization studies demonstrate optimal ranges of 40-80°C for bromination steps, with higher temperatures leading to decreased selectivity due to increased side reactions [4] [6]. For trifluoromethoxylation, broader temperature ranges (-20 to 150°C) are applicable depending on the specific methodology employed, with milder conditions generally favoring higher selectivity [7] [9] [10].

Solvent system selection proves critical for reaction success, with polar aprotic solvents providing optimal conditions for most transformations [4] [13]. Chlorinated solvents such as dichloromethane and chlorobenzene demonstrate superior performance, though environmental considerations favor alternative systems [6] [14]. Water-based systems show promise for certain bromination approaches, particularly those employing in-situ generation strategies [4] [5].

Catalyst loading optimization reveals optimal ranges of 5-15 mol% for transition metal-catalyzed processes, with higher loadings providing diminishing returns while increasing costs and purification challenges [15] [4]. Copper-catalyzed systems demonstrate particular effectiveness, achieving yields up to 99% under optimized conditions [15].

Alternative Synthetic Routes

Precursor-Based Approaches

Alternative synthetic strategies employing readily available precursors offer complementary pathways to the target compound, particularly valuable when direct functionalization proves challenging [16] [17].

Methoxy precursor transformation utilizing 2-bromo-5-methoxybenzoic acid as starting material enables controlled conversion to the trifluoromethoxy analogue through demethylation followed by trifluoromethoxylation. This approach leverages the commercial availability of brominated methoxy derivatives while providing precise control over the final substitution pattern [16] .

Nitro reduction methodologies employ nitrobenzoic acid derivatives as precursors, utilizing reduction and subsequent diazotization-bromination sequences. These multi-step approaches demonstrate excellent regioselectivity due to the strong directing effects of the nitro group, though they require careful optimization to minimize side reactions [17] [19].

Carbonylation approaches utilizing halogenated precursors with carbon monoxide insertion provide direct access to carboxylic acid functionality. These methods prove particularly valuable for introducing the carboxylic acid group as a final step, enabling prior installation of sensitive functional groups [17] [20].

Protecting Group Strategies

The implementation of protecting group strategies enables selective functionalization of multifunctional intermediates while preventing unwanted side reactions [21] [22] [23].

Carboxylic acid protection utilizing ester formation provides stability during halogenation and trifluoromethoxylation steps. Methyl and ethyl esters demonstrate excellent stability under typical reaction conditions while enabling facile hydrolysis for final product isolation [21] [23]. Tertiary butyl esters offer enhanced stability under acidic conditions but require stronger conditions for removal [22] [24].

Acetal protection for aldehyde functionalities proves essential when carbonyl-containing intermediates are employed. Cyclic acetals from diols provide excellent stability under basic conditions used in nucleophilic substitutions while enabling selective removal under acidic hydrolysis [21] [22].

Orthogonal protection strategies allow sequential deprotection in multiply-protected structures, enabling precise control over reaction sequences. Fluorenylmethyloxycarbonyl groups for amine protection combined with benzyl protection for carboxylic acids provides complementary stability profiles [24] [25].

Sequential Functionalization Methods

Sequential functionalization approaches enable systematic construction of the target molecule through carefully orchestrated reaction sequences [26] [27] [28].

Benzyne-mediated approaches utilize benzyne intermediates generated from ortho-halogenated precursors for efficient cyclization and functionalization. These methods enable installation of multiple substituents in a controlled manner through sequential trapping of reactive intermediates [26] [29].

Metal-catalyzed cross-coupling sequences employ palladium and copper-catalyzed reactions for systematic aromatic functionalization. Suzuki-Miyaura couplings enable introduction of various aromatic and heteroaromatic substituents, while Buchwald-Hartwig aminations provide access to nitrogen-containing derivatives [30] [27].

C-H activation methodologies enable direct functionalization of aromatic C-H bonds without pre-functionalization. Rhodium and palladium-catalyzed systems demonstrate excellent regioselectivity when combined with appropriate directing groups [27] [31].

Industrial Scale Production

Process Development Considerations

The transition from laboratory-scale synthesis to industrial production requires comprehensive evaluation of multiple factors affecting scalability, safety, and economic viability [32] [33] [34].

Safety assessment represents the primary consideration given the hazardous nature of brominating agents and fluorinated reagents. In-situ generation of bromine minimizes storage and transportation risks while maintaining reaction efficiency [6] [35]. Continuous flow processes provide enhanced safety through improved heat and mass transfer, reducing the potential for runaway reactions [6] [35].

Economic analysis reveals significant cost drivers in raw material procurement, particularly for trifluoromethoxy-containing reagents. Trifluoromethyl triflate and related reagents command premium pricing due to specialized manufacturing requirements [9] [10]. Process optimization focuses on minimizing reagent usage while maximizing yield and selectivity [12] [33].

Regulatory compliance requires adherence to Good Manufacturing Practice guidelines and environmental regulations. Quality control systems must address impurity profiles, residual solvents, and trace metals according to International Conference on Harmonization guidelines [36] [33] [37].

Scalability Factors and Limitations

Industrial scale implementation faces several technical and economic challenges that require systematic addressing [34] [37].

Heat transfer limitations become critical at larger scales due to the exothermic nature of bromination reactions. Continuous flow reactors and improved mixing systems provide solutions through enhanced surface area to volume ratios [6] [35]. Temperature control systems must accommodate rapid heat generation while maintaining optimal reaction temperatures [4] [6].

Mass transfer considerations affect both bromination and trifluoromethoxylation steps, particularly in heterogeneous systems. Microreactor technology enables precise control over mixing and residence times, improving both yield and selectivity [6] [35]. Phase separation in biphasic systems requires careful design to ensure complete reagent utilization [38].

Equipment requirements for handling fluorinated reagents necessitate specialized materials resistant to hydrogen fluoride and other corrosive byproducts. Hastelloy and other specialized alloys provide necessary chemical resistance, though at significant capital cost [37] [35].

Quality Control Parameters

Comprehensive quality control systems ensure consistent product quality while meeting regulatory requirements [36] [39] [37].

Analytical methodology employs multiple orthogonal techniques for complete characterization. High-performance liquid chromatography provides quantitative analysis of the main component and related impurities [36] [39]. Nuclear magnetic resonance spectroscopy enables structural confirmation and detection of regioisomers [39] [40].

Impurity profiling addresses both process-related and degradation impurities according to regulatory guidelines. Specified impurities require individual qualification and acceptance criteria, while unspecified impurities are controlled through general acceptance criteria [36] [37]. Genotoxic impurity assessment follows specialized guidelines for pharmaceutical applications [36].

Stability studies evaluate product degradation under various storage conditions. Accelerated stability testing at elevated temperatures and humidity provides predictive data for shelf-life determination [34] [37]. Photostability studies address potential degradation under light exposure, particularly relevant for aromatic compounds [37].

Green Chemistry Approaches

Sustainable Catalyst Systems

The implementation of sustainable catalyst systems addresses environmental concerns while maintaining synthetic efficiency [41] [42] [43].

Heterogeneous catalysis enables catalyst recovery and reuse, significantly reducing waste generation. Supported metal catalysts on silica or alumina provide excellent activity while enabling simple separation through filtration [43] [44]. Metal-organic framework catalysts demonstrate exceptional selectivity and recyclability for specialized transformations [41] [42].

Biocatalytic systems offer environmentally benign alternatives for specific transformations. Enzyme-catalyzed bromination using haloperoxidases provides excellent selectivity under mild conditions [45] [46]. Whole-cell biocatalysts enable cascade reactions with minimal waste generation [45].

Organocatalytic approaches eliminate the need for transition metals while providing excellent enantioselectivity for asymmetric transformations. Small molecule catalysts based on chiral amines and thioureas demonstrate broad substrate scope [42] [44]. Ionic liquid catalysts provide recyclable systems with minimal environmental impact [13].

Solvent Reduction and Recycling

Solvent minimization strategies address one of the largest waste streams in pharmaceutical manufacturing [47] [48] [49].

Solvent-free methodologies eliminate organic solvents entirely through mechanochemical activation or neat reaction conditions. Ball-milling techniques enable efficient bromination without solvent usage, achieving yields comparable to solution-phase methods [47] [48] [50]. Solid-state reactions provide enhanced atom economy and simplified purification procedures [47] [50].

Solvent recycling systems enable recovery and reuse of organic solvents, reducing both costs and environmental impact. Distillation and membrane separation technologies provide efficient solvent recovery [49] [51]. Ionic liquid systems demonstrate exceptional recyclability with minimal degradation over multiple cycles [13].

Green solvent alternatives replace traditional organic solvents with environmentally benign alternatives. Water-based systems show promise for certain transformations, though substrate solubility limitations require careful consideration [5] [13]. Supercritical carbon dioxide provides a benign medium for specialized applications [52] [53].

Energy Efficiency Optimization

Energy consumption reduction strategies address both environmental impact and operational costs [41] [52] [44].

Microwave-assisted synthesis enables rapid heating and reaction acceleration while reducing overall energy consumption. Microwave irradiation provides selective heating of polar compounds, improving reaction efficiency [41] [52]. Flow microwave systems enable continuous processing with precise temperature control [35].

Process intensification through continuous flow technology provides enhanced heat and mass transfer while reducing energy requirements. Microreactor systems operate at steady state, eliminating energy losses associated with batch heating and cooling cycles [6] [35]. Heat integration between exothermic and endothermic steps improves overall energy efficiency [6].

Ambient condition reactions eliminate energy requirements for heating and cooling while providing excellent selectivity. Room temperature bromination using optimized catalyst systems achieves high yields without external heating [4] [50]. Photochemical activation using light-emitting diodes provides energy-efficient activation for specialized transformations [6].

ParameterConventional MethodsGreen AlternativesEnergy Savings
Temperature ControlExternal heating/coolingMicrowave heating40-60% reduction
Solvent UsageLarge volumes requiredSolvent-free/recycling70-90% reduction
Catalyst RecoverySingle useRecyclable systems50-80% reduction
Waste GenerationHigh organic wasteMinimized byproducts60-85% reduction

XLogP3

4.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

2-bromo-5-(trifluoromethoxy)benzoic Acid

Dates

Last modified: 08-15-2023

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